n,n-Dimethyl-3-phenoxybenzamide
CAS No.: 65261-13-4
Cat. No.: VC4121044
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65261-13-4 |
|---|---|
| Molecular Formula | C15H15NO2 |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | N,N-dimethyl-3-phenoxybenzamide |
| Standard InChI | InChI=1S/C15H15NO2/c1-16(2)15(17)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11H,1-2H3 |
| Standard InChI Key | QWYKXHIHESMKFO-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
| Canonical SMILES | CN(C)C(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N,N-Dimethyl-3-phenoxybenzamide consists of a benzamide core (C₆H₅CON) modified by a phenoxy group (–OC₆H₅) at the meta position and two methyl groups attached to the amide nitrogen. The IUPAC name, N,N-dimethyl-3-phenoxybenzamide, reflects this substitution pattern . The planar benzamide moiety and the steric bulk of the phenoxy group influence the compound’s reactivity and intermolecular interactions.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₅NO₂ | |
| Molecular weight | 241.28 g/mol | |
| SMILES | CN(C)C(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |
| InChIKey | QWYKXHIHESMKFO-UHFFFAOYSA-N |
Spectroscopic Profiles
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s electronic environment. The ¹H NMR spectrum (300 MHz, CDCl₃) displays signals for aromatic protons (δ 7.15–7.45 ppm), the methyl groups on the amide nitrogen (δ 3.00–3.14 ppm), and the phenoxy-linked benzene ring (δ 6.80–7.10 ppm) . The ¹³C NMR spectrum confirms the carbonyl carbon at δ 169.05 ppm and aromatic carbons between δ 115–148 ppm . IR spectroscopy reveals strong absorption bands for the amide C=O stretch (~1650 cm⁻¹) and aromatic C–O–C asymmetric stretching (~1240 cm⁻¹) .
Synthesis and Reaction Pathways
Conventional Synthesis Methods
The compound is typically synthesized via amide coupling between 3-phenoxybenzoic acid and dimethylamine. This reaction employs activating agents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form the reactive acyl chloride or mixed anhydride intermediate . For example:
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Acyl Chloride Formation:
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Amidation:
Continuous-Flow Synthesis Innovations
Recent advances leverage fixed-bed reactors for continuous production, enhancing yield and scalability. Catalysts like H-ZSM-5 zeolites facilitate the Michael addition of dimethylamine to acrylonitrile derivatives, followed by hydrogenation with Raney-Ni or ZL-311-R catalysts . Under optimized conditions (30°C, 1.0 MPa, LHSV 1.1–4 h⁻¹), conversion rates exceed 99.5% .
Physicochemical Properties
Thermal Stability and Solubility
N,N-Dimethyl-3-phenoxybenzamide exhibits moderate thermal stability, decomposing above 200°C. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons (e.g., chloroform) but poorly soluble in water (<0.1 mg/mL at 25°C) .
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting point | Not reported | |
| Boiling point | Decomposes >200°C | |
| LogP (octanol-water) | ~2.8 (estimated) |
Crystallographic Data
Single-crystal X-ray diffraction studies of analogous benzamides reveal monoclinic crystal systems with P2₁/c space groups. The amide group adopts a planar configuration, while the phenoxy moiety introduces torsional angles of 45–60° relative to the benzamide plane .
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound’s amide functionality makes it a precursor for neuroactive agents and kinase inhibitors. Structural analogs have shown activity in modulating GABA receptors and inhibiting cyclooxygenase-2 (COX-2) .
Agrochemical Uses
In agrochemistry, N,N-dimethyl-3-phenoxybenzamide derivatives act as herbicides and insect growth regulators. The phenoxy group enhances lipid solubility, facilitating translocation in plant tissues .
Material Science
Its aromatic and amide groups contribute to polymer cross-linking and liquid crystal formation. Copolymers incorporating this monomer exhibit enhanced thermal resistance and mechanical strength .
Future Research Directions
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Toxicological Profiling: Systematic studies on chronic exposure and ecotoxicology.
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Catalytic Process Optimization: Developing earth-abundant catalysts for greener synthesis.
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Drug Discovery: Screening for antimicrobial or anticancer activities using high-throughput assays.
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